N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide
Description
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a benzamide moiety
Properties
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-4-2-3-5-11(9)14(18)16-12-7-6-10(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRLMACLEYNXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the amino group may yield an amine derivative.
Scientific Research Applications
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl and amino groups in the compound can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the benzamide moiety may interact with hydrophobic pockets in the enzyme, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and binding properties.
N-(4-amino-2-hydroxyphenyl)-3-chlorobenzamide: This compound has a chloro group, which may enhance its electrophilicity and reactivity in substitution reactions.
Uniqueness
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions. Additionally, the methyl group may influence its binding properties and reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
